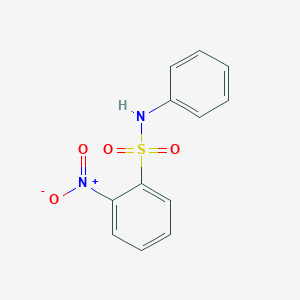

(2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid

Vue d'ensemble

Description

“(2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid” (CAS# 31061-24-2) is a compound useful for the preparation of novel thiazolidinedione-hydroxamates as Zmp1 inhibitors .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in various studies. For instance, novel derivatives of Mycosidine (3,5-substituted thiazolidine-2,4-diones) are synthesized by Knoevenagel condensation and reactions of thiazolidines with chloroformates or halo-acetic acid esters .

Molecular Structure Analysis

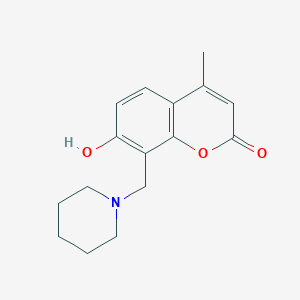

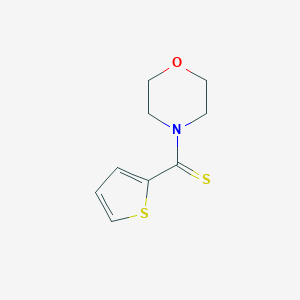

The molecular formula of “(2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid” is C5H5NO4S . The InChI string is InChI=1S/C5H5NO4S/c7-3-2-11-5(10)6(3)1-4(8)9/h1-2H2, (H,8,9) and the Canonical SMILES string is C1C(=O)N(C(=O)S1)CC(=O)O .

Physical And Chemical Properties Analysis

The molecular weight of “(2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid” is 175.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 2 .

Applications De Recherche Scientifique

Zmp1 Inhibitors

(2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid is used in the preparation of novel thiazolidinedione-β-hydroxamates as Zmp1 inhibitors, which are important in the study of tuberculosis .

Antimicrobial Activity

This compound has shown promising activity against bacteria such as E. coli and S. typhi, indicating its potential use in developing new antimicrobial agents .

Anticancer Research

Due to its structural properties, it may be involved in research targeting low water solubility issues in anticancer drugs, aiming to enhance their production and clinical application .

Antioxidant Properties

It has been screened for in vitro antioxidant properties, which could be significant in the development of treatments for oxidative stress-related diseases .

Pharmacological Activity

The compound’s derivatives have been summarized for their pharmacological activity, including green synthesis and cleaner reaction profiles, which are beneficial for medicinal chemistry research .

Anticonvulsant Agents

Thiazole-bearing hybrids based on 2-imino-4-thiazolidinone and 2,4-dioxothiazolidine-5-carboxylic acid cores have been synthesized and evaluated for anticonvulsant activity, with this compound playing a role in the core structure .

Ligand-Binding Studies

It is used in studies related to ligand-binding domains (LBD) of proteins such as PPARs (Peroxisome proliferator-activated receptors), which are crucial for gene expression regulation .

ChemicalBook BMC Chemistry Springer Link MDPI Springer Link MDPI MDPI

Orientations Futures

Mécanisme D'action

Target of Action

It is a useful compound for the preparation of novel thiazolidinedione-hydroxamates as zmp1 inhibitors .

Mode of Action

This binding can lead to changes in the transcription of genes related to glucose and lipid metabolism .

Biochemical Pathways

Based on its potential role as a zmp1 inhibitor, it might be involved in modulating the activity of metalloproteases, which play crucial roles in various biological processes, including cell proliferation, migration, and extracellular matrix remodeling .

Result of Action

As a potential zmp1 inhibitor, it might be involved in modulating the activity of metalloproteases, which could have downstream effects on various cellular processes .

Propriétés

IUPAC Name |

2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4S/c7-3-2-11-5(10)6(3)1-4(8)9/h1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBNKGILKCASDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377878 | |

| Record name | (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid | |

CAS RN |

31061-24-2 | |

| Record name | (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid participate in multicomponent reactions with isocyanides and acetylene dicarboxylates?

A1: The research article "Three-Component Coupling of Alkyl/Aryl Isocyanides, Acetylene Dicarboxylates and (2,4-Dioxothiazolidin-3-Yl)Acetic Acids" [] describes how (2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid acts as a nucleophilic trap in these reactions. Initially, the alkyl/aryl isocyanide reacts with the dialkyl acetylenedicarboxylate to form a reactive intermediate. (2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid then attacks this intermediate, leading to the formation of dialkyl (E)-2-{[N-alkyl/aryl-2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetamido]carbonyl}but-2-enedioates. This highlights the compound's reactivity and its utility in constructing complex molecules from readily available starting materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B181919.png)

![11H-Indeno[1,2-b]quinoxalin-11-one](/img/structure/B181927.png)